rel-((3R,5S)-Piperidine-3,5-diyl)dimethanol
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Overview
Description
rel-((3R,5S)-Piperidine-3,5-diyl)dimethanol: is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of a piperidine ring substituted with two hydroxymethyl groups at the 3 and 5 positions. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-((3R,5S)-Piperidine-3,5-diyl)dimethanol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a diketone or a diester, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: rel-((3R,5S)-Piperidine-3,5-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield piperidine-3,5-dicarboxylic acid, while reduction with NaBH₄ can produce piperidine-3,5-dimethanol .
Scientific Research Applications
rel-((3R,5S)-Piperidine-3,5-diyl)dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism by which rel-((3R,5S)-Piperidine-3,5-diyl)dimethanol exerts its effects is primarily through its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The piperidine ring provides a rigid framework that helps in the precise positioning of the functional groups, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride
- (3R,5S)-rel-3,5-Dimethylpiperidine
Comparison: rel-((3R,5S)-Piperidine-3,5-diyl)dimethanol is unique due to its specific stereochemistry and the presence of hydroxymethyl groupsSimilarly, (3R,5S)-rel-3,5-Dimethylpiperidine lacks the hydroxymethyl groups, making this compound more versatile in chemical synthesis and biological interactions .
Properties
Molecular Formula |
C7H15NO2 |
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Molecular Weight |
145.20 g/mol |
IUPAC Name |
[(3R,5S)-5-(hydroxymethyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c9-4-6-1-7(5-10)3-8-2-6/h6-10H,1-5H2/t6-,7+ |
InChI Key |
DGUFQLOMKOWYKL-KNVOCYPGSA-N |
Isomeric SMILES |
C1[C@H](CNC[C@H]1CO)CO |
Canonical SMILES |
C1C(CNCC1CO)CO |
Origin of Product |
United States |
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